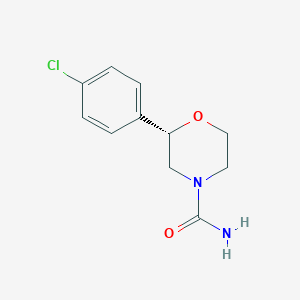

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a derivative of pyrrolidine carboxamide, which is a class of compounds known for their diverse biological activities. The presence of a 4-chlorophenyl group and a thiophene moiety suggests potential for interaction with biological targets, possibly through hydrogen bonding and pi-pi interactions.

Synthesis Analysis

The synthesis of related chlorophenyl pyrrolidine carboxamide derivatives has been reported in the literature. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with aminochlorobenzenes . Similarly, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included various substituents on the benzene ring . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate thiophene-2-carboxamide moiety.

Molecular Structure Analysis

The molecular structure of chlorophenyl pyrrolidine carboxamide derivatives can be complex, with potential for various intramolecular and intermolecular interactions. For example, the crystal structure of a related compound showed significant hydrogen bonding interactions . X-ray diffraction analysis has been used to unambiguously assign the structure of similar compounds . These techniques would be essential in determining the precise molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of chlorophenyl pyrrolidine carboxamides can be influenced by the substituents present on the benzene ring and the pyrrolidine moiety. The presence of electron-withdrawing groups, such as chloro substituents, can affect the electron density of the molecule and thus its reactivity in chemical reactions . The synthesis of related compounds often involves amide bond formation, which is a key reaction in the synthesis of carboxamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl pyrrolidine carboxamides can vary widely depending on the specific substituents and structure. Melting temperatures (Tm) have been shown to depend on lattice energy and molecular symmetry, with the possibility of predicting Tm values from linear regression of these variables . The antioxidant activity of related compounds has been evaluated, with some derivatives showing higher activity than ascorbic acid . These properties would be important to consider when analyzing this compound.

科学的研究の応用

Antimicrobial Activities

Compounds with structural similarities have been synthesized and evaluated for their potential antimicrobial activities. For instance, a series of compounds including thiophene derivatives have been tested against various bacterial and fungal strains, indicating the potential of such chemicals in developing new antimicrobial agents (Desai et al., 2011).

Anticonvulsant Properties

Thiophene-3-carboxamides and related compounds have been studied for their anticonvulsant properties. The structural elucidation and hydrogen bonding patterns of anticonvulsant enaminones, including those with chlorophenyl groups, highlight their significance in designing new anticonvulsant drugs (Kubicki et al., 2000).

Anticancer Research

New thiophene derivatives have been synthesized and assessed for their anticancer activity. The research into thiophene-2-carboxamide derivatives showcases the exploration of these compounds in targeting cancer cell lines, with specific derivatives showing good inhibitory activity against several cancer cell types (Atta et al., 2021).

Antioxidant Properties

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated the antioxidant potential of such compounds. Some of these derivatives have been identified as potent antioxidants, with activities comparable or superior to known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Drug Design and Development

The molecular interaction studies of compounds structurally related to the specified chemical with specific receptors, such as the CB1 cannabinoid receptor, provide insights into drug design and development processes. Such research aids in understanding how modifications in chemical structures can influence binding affinities and pharmacological responses (Shim et al., 2002).

特性

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTJGLKGCZQAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)